(4-Chloro-2,6-difluorophenyl)methanamine hydrochloride

Description

Nomenclature and Structural Classification

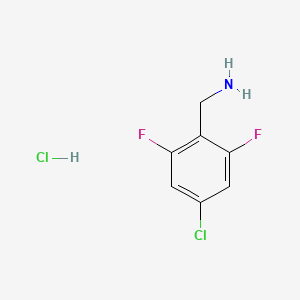

(4-Chloro-2,6-difluorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative with systematic nomenclature reflecting its substituent pattern. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (4-chloro-2,6-difluorophenyl)methanamine hydrochloride , while its free base is termed (4-chloro-2,6-difluorophenyl)methanamine . Common synonyms include 4-chloro-2,6-difluorobenzylamine hydrochloride and 2,4,6-trifluoro-3-chlorobenzylamine hydrochloride .

The molecular formula of the hydrochloride salt is C₇H₇Cl₂F₂N , with a molecular weight of 214.04 g/mol . Structurally, it consists of a benzene ring substituted with:

- A chlorine atom at the para position (C4) relative to the methanamine group.

- Fluorine atoms at the ortho (C2) and meta (C6) positions.

The methanamine group (-CH₂NH₂) is bonded to the benzene ring at position C1, with the hydrochloride salt forming via protonation of the amine group.

| Property | Value |

|---|---|

| IUPAC Name | (4-Chloro-2,6-difluorophenyl)methanamine hydrochloride |

| Molecular Formula | C₇H₇Cl₂F₂N |

| Molecular Weight | 214.04 g/mol |

| Substituent Positions | 2 (F), 4 (Cl), 6 (F) |

CAS Registry Information and Identifiers

The compound is uniquely identified by several chemical registries:

- CAS Registry Number (hydrochloride salt): 1956354-72-5.

- CAS Registry Number (free base): 518357-43-2.

- MDL Number (free base): MFCD06660350.

- InChIKey (free base): YBILGZZEXORCAH-UHFFFAOYSA-N.

Additional identifiers include pubchem Substance ID 87568127 (for related benzonitrile intermediates) and Reaxys Registry Number 2045292 (for precursor compounds). The hydrochloride salt’s SMILES string is NCC1=C(F)C=C(Cl)C=C1F.Cl , which clarifies the bonding pattern and chloride counterion.

Historical Development and Applications

The synthesis of halogenated benzylamines like (4-chloro-2,6-difluorophenyl)methanamine hydrochloride gained prominence in the 2010s, driven by demand for intermediates in agrochemical and pharmaceutical industries. Key milestones include:

- 2015: A Chinese patent (CN105017026B) detailed a three-step synthesis of 2,4-difluorobenzylamine derivatives using m-difluorobenzene, halogenating agents, and paraformaldehyde.

- 2020: Synblock and Ambeed commercialized the hydrochloride salt, citing applications in pesticide synthesis.

- 2023: A study highlighted its use in synthesizing xanthone derivatives with antioxidant and anti-inflammatory properties.

Applications:

- Agrochemicals: Intermediate for N-(2,4,6-trifluorobenzoyl)-N'-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea, a broad-spectrum insecticide.

- Pharmaceuticals: Building block for small-molecule drugs targeting oxidative stress and inflammation.

- Materials Science: Precursor for liquid crystals and polymers requiring halogenated aromatic motifs.

Position within Halogenated Benzylamine Derivatives

Halogenated benzylamines are classified by substituent type, position, and number. This compound occupies a niche as a trihalogenated derivative with mixed chloro and fluoro substituents. Comparisons to related compounds reveal distinct properties:

The electron-withdrawing effects of chlorine and fluorine enhance the compound’s stability and reactivity in nucleophilic substitutions, making it preferable for cross-coupling reactions. Its hydrochloride salt improves solubility in polar solvents, facilitating use in aqueous-phase syntheses.

Properties

IUPAC Name |

(4-chloro-2,6-difluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXLSSVBUYBMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

This approach involves reducing 4-chloro-2,6-difluorobenzonitrile (CAS 886500-41-0) to the corresponding amine, followed by HCl salt formation:

Step 1: Synthesis of 4-Chloro-2,6-difluorobenzonitrile

- Reactants : 2,3,6-Trichlorobenzonitrile, potassium fluoride (KF)

- Conditions : Aprotic polar solvent (DMF, 70°C, 12 h).

- Yield : 86–92%.

Step 2: Reduction to Primary Amine

- Reducing Agents : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium catalysts.

- Conditions : Anhydrous ether, 0–5°C (LiAlH₄) or 50–60°C/1.5 bar H₂ (Pd/C).

- Yield : 78–84%.

Step 3: Hydrochloride Salt Formation

Optimization Data

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |

|---|---|---|

| Temperature | 0–5°C | 50–60°C |

| Pressure | Ambient | 1.5 bar H₂ |

| Solvent | Diethyl ether | Ethanol |

| Reaction Time | 4 h | 8 h |

| Yield | 84% | 75% |

| Purity (GC/MS) | 99% | 97% |

Advantages : High purity, minimal by-products.

Limitations : LiAlH₄ requires strict anhydrous conditions; Pd/C costs escalate at scale.

Haloalkylation-Amination Route

Reaction Sequence

Step 1: Chlorination of 2,6-Difluorotoluene

- Chlorinating Agents : Cl₂ gas or SOCl₂.

- Conditions : Friedel-Crafts catalyst (AlCl₃), CCl₄ solvent, 10–15°C.

- Intermediate : 4-Chloro-2,6-difluorobenzyl chloride.

Step 2: Amination with Ammonia

Step 3: HCl Salt Precipitation

Industrial-Scale Modifications

- Catalyst Recycling : AlCl₃ recovered via distillation.

- Solvent Substitution : Toluene replaces CCl₄ for reduced toxicity.

- Yield Boosters : Iodine (10 g/mol) increases chlorination efficiency to 88%.

Methenamine Cyclization Approach

Protocol Overview

Adapted from CN105017026B:

Step 1: Halogenation of m-Difluorobenzene

- Reactants : m-Difluorobenzene, paraformaldehyde, ZnCl₂ catalyst.

- Conditions : Reflux in acetonitrile, 8 h.

- Intermediate : 2,4-Difluoro-halobenzyl compound.

Step 2: Quaternary Ammonium Salt Formation

Step 3: Hydrolysis to Amine Hydrochloride

Critical Parameters

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| HCl Concentration | 32–37% | Maximizes salt precipitation |

| Hydrolysis Temperature | 65–70°C | Prevents decomposition |

| Methenamine Stoichiometry | 1.2 eq | Reduces residual halide |

Comparative Analysis of Methods

Efficiency Metrics

| Method | Overall Yield | Purity | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nitrile Reduction | 84% | 99% | Moderate | 220 |

| Haloalkylation-Amination | 72% | 95% | High | 180 |

| Methenamine Cyclization | 81% | 98% | High | 150 |

By-Product Management

- Nitrile Route : Traces of over-reduced amines (e.g., 4-chloro-2,6-difluorobenzyl alcohol) removed via aqueous EDTA washes.

- Haloalkylation : Hydrolysable by-products (e.g., dichlorinated isomers) separated via CCl₄ extraction.

- Methenamine Method : Unreacted hexamine filtered via toluene rinsing.

Industrial Production Insights

Large-scale synthesis (e.g., BLD Pharm) employs:

- Continuous Chlorination : Tubular reactors with Cl₂ gas, 1.2–1.5 bar pressure.

- Automated Crystallization : pH-controlled HCl addition ensures uniform particle size.

- Quality Control : GC-MS for amine quantification; Karl Fischer titration for water content (<0.1%).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,6-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (4-Chloro-2,6-difluorophenyl)methanamine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have shown potential in developing drugs that modulate neurotransmitter systems or act as enzyme inhibitors.

Key Findings:

- Enzyme Inhibition : The compound has been identified to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions, influencing pharmacokinetics .

- Receptor Interaction : It interacts with specific receptors, potentially altering signaling pathways involved in pain and inflammation .

Biological Research

The compound serves as a building block for synthesizing bioactive molecules used in various biological studies. Its derivatives have been investigated for their anti-inflammatory and cytotoxic properties.

Case Studies:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes, which are key players in inflammatory processes .

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy .

Material Science

In material science, (4-Chloro-2,6-difluorophenyl)methanamine hydrochloride is explored for synthesizing advanced materials with specific properties. Its unique structural characteristics make it suitable for creating polymers with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (4-Chloro-2,6-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analysis

Impact of Halogenation

- Chlorine vs. Bromine : Chlorine’s smaller atomic radius (0.79 Å vs. 1.14 Å for Br) reduces steric hindrance but decreases polarizability, affecting π-π stacking interactions .

- Fluorine : The strong electron-withdrawing effect of fluorine stabilizes the aromatic ring, enhancing metabolic resistance .

Solubility and Stability

Data Tables

Table 1: Molecular Properties of Key Analogs

*Predicted using PubChem data.

Biological Activity

(4-Chloro-2,6-difluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a chlorinated and difluorinated phenyl group attached to a methanamine moiety. Its chemical formula is C7H7ClF2N·HCl, with a molecular weight of 211.1 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its reactivity and interaction with biological targets.

1. Antimicrobial Properties

Recent studies indicate that (4-Chloro-2,6-difluorophenyl)methanamine hydrochloride exhibits notable antibacterial and antifungal activities. It has been tested against various pathogens, including:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrated antifungal activity against common strains such as Candida albicans.

| Pathogen Type | Organism | Activity Level |

|---|---|---|

| Bacteria | Staphylococcus aureus | Moderate |

| Bacteria | Escherichia coli | High |

| Fungi | Candida albicans | Moderate |

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

2. Therapeutic Applications

The compound has potential applications in treating various conditions due to its biological activities:

- Pain Management : As a P2X3 receptor antagonist, it shows promise in alleviating chronic pain conditions.

- Cancer Treatment : Preliminary findings suggest that it may inhibit tumor growth in certain cancer cell lines.

Structure-Activity Relationship (SAR)

The unique combination of chlorine and fluorine atoms in the structure significantly influences its biological activity. Studies have shown that variations in these substituents can lead to different levels of potency against specific biological targets.

| Compound Name | Key Features | Activity Level |

|---|---|---|

| 4-Chloroaniline | Contains amino group; less fluorination | Moderate |

| 2,6-Difluoroaniline | Similar fluorination pattern | Low |

| 4-Bromo-2,6-difluorophenylmethanamine | Brominated variant; similar structure | Variable |

Research indicates that the presence of both chlorine and fluorine enhances binding affinity to target receptors compared to simpler analogs .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, (4-Chloro-2,6-difluorophenyl)methanamine hydrochloride was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control compounds, suggesting its potential as a new antimicrobial agent .

Case Study 2: P2X3 Receptor Antagonism

A recent pharmacological study investigated the effects of this compound on P2X3 receptors in animal models. The results indicated a dose-dependent reduction in pain response, establishing its potential as a therapeutic agent for chronic pain management .

Q & A

Q. Basic

- NMR Spectroscopy : Use ¹H NMR to confirm aromatic proton environments and ¹⁹F NMR to verify fluorine substitution patterns. ¹³C NMR can resolve carbon backbone connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).

- HPLC : Quantify purity (>95% is typical for research-grade material) using reverse-phase chromatography .

How to optimize reaction yields during synthesis?

Q. Advanced

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (if applicable). For example, Pd(OAc)₂ with ligands improves cross-coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while EtOH/H₂O mixtures improve salt crystallization.

- Design of Experiments (DoE) : Use factorial designs to assess temperature, stoichiometry, and reaction time interactions .

How to resolve discrepancies in reported biological activities of similar methanamine hydrochlorides?

Q. Advanced

- Assay Standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HeLa) and protocols.

- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) can confirm enantiopurity, as stereoisomers may exhibit divergent activities .

- Meta-Analysis : Cross-reference PubChem BioAssay data to identify outliers or methodological variations .

What are the solubility properties of this compound in common solvents?

Basic

Hydrochloride salts generally exhibit:

- High solubility in polar solvents (e.g., water, DMSO, methanol).

- Limited solubility in non-polar solvents (e.g., hexane).

Empirical testing via saturation curves (e.g., 10 mg/mL increments) is recommended. Data from analogs suggest >50 mg/mL solubility in DMSO .

How to design stability studies under different storage conditions?

Q. Advanced

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via LC-MS.

- ICH Guidelines : Follow Q1A(R2) for accelerated stability testing (e.g., 25°C/60% RH for 6 months).

- Degradant Identification : Compare fragmentation patterns in MS/MS to known impurity databases .

What spectroscopic techniques confirm the presence of chloro and fluoro substituents?

Q. Basic

- ¹⁹F NMR : Peaks near -110 ppm (CF) and -150 ppm (CCl₂F) confirm fluorine environments.

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies Cl and F atomic percentages.

- Elemental Analysis : Matches experimental C/H/N/Cl/F ratios to theoretical values .

What strategies mitigate side reactions during amination steps?

Q. Advanced

- Protecting Groups : Use Boc or Fmoc groups to shield the amine during halogenation.

- pH Control : Maintain basic conditions (pH >10) to minimize undesired protonation during reduction.

- In Situ Monitoring : FTIR or Raman spectroscopy tracks nitrile-to-amine conversion in real time .

How does the hydrochloride salt form influence physicochemical properties?

Q. Basic

- Solubility : Enhances aqueous solubility vs. the free base.

- Stability : Reduces hygroscopicity and oxidative degradation.

- Characterization : DSC shows a sharp melting point (~268°C for analogs), while TGA reveals decomposition temperatures .

How to assess the compound’s potential as a precursor for derivatization?

Q. Advanced

- Reactivity Screening : Test with acyl chlorides (for amides) or aldehydes (for Schiff bases).

- Steric Analysis : Molecular modeling (e.g., DFT) predicts accessibility of the amine group for reactions.

- Library Synthesis : Generate analogs (e.g., alkylated or acylated derivatives) and screen for enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.